ent-9-Hydroxy-15-oxo-16-kauren-19-oic acid

概要

説明

Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid (5F) is a diterpenoid that is isolated and purified from the Chinese herbal medicine Pteris semipinnata L. It is known to exert antitumour activity in several kinds of malignant cancer cells by leading cancer cells to apoptosis .

Synthesis Analysis

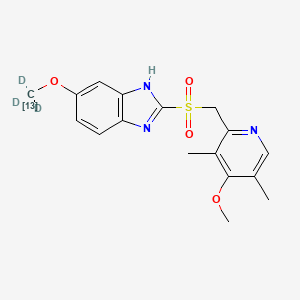

The compound is isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae). The structures of these new ent-kauranoids were elucidated on the basis of extensive spectroscopic studies and single crystal X-ray diffraction analysis .Molecular Structure Analysis

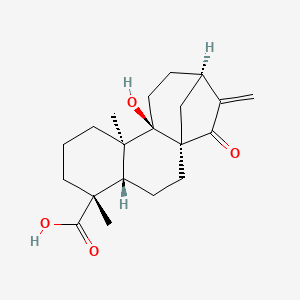

The molecular structure of the compound was determined using nuclear magnetic resonance (NMR). The 1H-NMR spectrum showed the following legible signals: two olefinic protons at 6.10, 5.74 (each brs) due to an exocyclic H methylene group, a trisubstituted olefinic proton at d H 5.77 (dd, J4.0, 3.0Hz), an oxygenated methine proton at d 5.12 (brdd, J7.7, 6.8Hz), and two methyl singlets at d H 1.39 and 1.04 .Chemical Reactions Analysis

The compound has been found to have antitumor activity, leading cancer cells to apoptosis . It has also been reported to prevent liver fibrosis through the inhibition of ROS, inflammation, and the activation of HSC .Physical And Chemical Properties Analysis

The compound has a molecular formula of C20H26O5 based on the positive high-resolution-electrospray ionization-mass spectrum (HR-ESI-MS), showing a quasi-molecular ion peak at m/z 347.1856 .科学的研究の応用

Anti-Cancer Properties

ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid: has been studied for its potential anti-cancer effects. Research indicates that it can induce apoptosis in various malignant cancer cells . This compound has been loaded onto fluorescent mesoporous silica nanoparticles for targeted therapy in nasopharyngeal carcinoma, showing that it can effectively inhibit tumor growth with minimal side effects .

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. It’s been used in traditional medicine for treating inflammatory disorders such as hepatitis and pneumonia. The high content of this compound in certain plant extracts suggests it may be responsible for the observed medicinal benefits .

Skin Whitening and Anti-Melanogenic Activity

Studies have shown that ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid possesses anti-melanogenic activities, which can lead to skin whitening effects. This has been observed in in vivo assays where treatment with plant extracts containing this compound resulted in suppressed hair pigmentation, indicating potential use in oral cosmetics .

Nutraceutical Applications

Due to its multifunctional biochemical properties, ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid is being explored for use in nutraceuticals. It’s found in certain ferns and plants, which are used in folk remedies and could be developed into functional foods or novel food products .

Antioxidant Effects

The compound has been associated with antioxidant effects, which are crucial in preventing oxidative stress-related damage in cells. This property could be harnessed in developing treatments for diseases caused by oxidative stress .

Chemotherapy Drug Delivery

Research has explored using nanoparticles to deliver ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid as a chemotherapy agent. This method could potentially improve the efficacy of the compound as a cancer treatment by enhancing its delivery to tumor sites .

作用機序

Target of Action

Ent-9-Hydroxy-15-oxokaur-16-en-19-oic acid, also known as Pterokaurane L1, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, specifically those involved in nasopharyngeal carcinoma and hepatocellular carcinoma .

Mode of Action

The compound interacts with its targets by leading cancer cells to apoptosis . It achieves this by translocating Bax into the mitochondria, down-regulating Bcl-2, activating caspase-9 and caspase-3, releasing cytochrome c into the cytosol, and translocating AIF from the mitochondria to the nucleus .

Biochemical Pathways

The compound affects the NF-kB pathway by stabilizing its inhibitor IkBα, reducing the nuclear p65, and inhibiting NF-kB activity . This subsequently affects the NF-kB downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .

Pharmacokinetics

One study utilized fitc-doped nanoparticles for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice . This study demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors .

Result of Action

The compound’s action results in the inhibition of tumor growth. In vivo studies demonstrated that the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . Furthermore, the compound induced the death of cultured HCC cells in a dose- and time-dependent manner .

Action Environment

The physiological environment and limitations of the compound as a small anticancer drug have been reported to affect its antitumor effect . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .

Safety and Hazards

将来の方向性

The compound has been loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma. In vivo studies demonstrated that nanoparticles could efficiently deliver 5F in CNE2 transplanted tumours, and the tumour growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects . This indicates the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for 5F chemotherapy.

特性

IUPAC Name |

(1R,4S,5R,9R,10R,13R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13-,14-,17-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURKCYFYZBQUIZ-FIXWDHIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。